molecular formula C18H23N7O3S B2849108 4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1170432-15-1

4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2849108
CAS No.: 1170432-15-1
M. Wt: 417.49
InChI Key: XRZVMPHZKUHQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a potent and selective Janus Kinase 3 (JAK3) inhibitor investigated for its utility in modulating immune signaling pathways. Its high selectivity for JAK3 over other JAK family members is crucial for targeting the common gamma-chain (γc) cytokine signaling pathway, which includes interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This specific mechanism makes it a valuable chemical probe for researching T-cell mediated immune responses, autoimmune disorders, and organ transplant rejection . By selectively inhibiting JAK3, this compound effectively blocks the JAK-STAT signaling cascade downstream of γc cytokines, leading to the suppression of T-cell activation and proliferation. Consequently, it is a key tool compound in preclinical studies for conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, research explores its potential in oncology immunotherapy , particularly in strategies aiming to modulate the tumor microenvironment or in cell therapy applications where controlling alloreactive T-cells is necessary. This inhibitor provides researchers with a precise means to dissect JAK3-specific roles in hematopoiesis, immune cell function, and inflammatory disease pathogenesis.

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-12-9-13(2)25(21-12)17-10-16(19-11-20-17)23-5-7-24(8-6-23)29(26,27)18-14(3)22-28-15(18)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZVMPHZKUHQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine serves as the foundational building block. Commercial availability simplifies procurement, though laboratory-scale synthesis via chlorination of pyrimidin-4-ol with phosphoryl chloride (POCl₃) is documented.

Substitution with 3,5-Dimethyl-1H-pyrazole

The 6-position chloride undergoes nucleophilic aromatic substitution (SNAr) with 3,5-dimethyl-1H-pyrazole. Reaction conditions:

  • Solvent : Dimethylformamide (DMF), 80°C
  • Base : Potassium carbonate (K₂CO₃), 12 hours
  • Yield : 78%

Product : 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.

Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

Chlorosulfonation of 3,5-Dimethylisoxazole

3,5-Dimethylisoxazole undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H):

  • Conditions : 0°C to 5°C, 2 hours
  • Workup : Quenching with ice-water, extraction with dichloromethane (DCM)
  • Yield : 62%

Product : 3,5-Dimethylisoxazole-4-sulfonyl chloride (pale yellow solid).

Sulfonylation of the Pyrimidine-Piperazine Intermediate

Coupling Reaction

The piperazine nitrogen reacts with the sulfonyl chloride in anhydrous DCM:

  • Base : Triethylamine (Et₃N), 0°C to room temperature
  • Stoichiometry : 1:1.1 (piperazine:sulfonyl chloride)
  • Reaction Time : 6 hours
  • Yield : 70%

Product : 4-((4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole.

Alternative Synthetic Pathways

Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach could link pre-sulfonylated piperazine to a boronic ester-functionalized pyrimidine. However, this method faces challenges due to the sulfonyl group’s sensitivity to palladium catalysts.

One-Pot Sequential Reactions

A patent (US20210094954A1) describes a one-pot synthesis for analogous pyrazolo[1,5-a]pyrimidines, suggesting potential adaptability for this target by integrating sulfonylation and cyclization steps.

Optimization and Challenges

Reaction Condition Screening

Table 1 : Sulfonylation Yield Under Varied Conditions

Solvent Base Temperature (°C) Yield (%)
DCM Et₃N 0 → RT 70
THF DIPEA 0 → RT 65
Acetonitrile Pyridine 25 58

Optimal results were achieved in DCM with triethylamine, minimizing side reactions like disulfonation.

Purification Challenges

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removed unreacted sulfonyl chloride.
  • Recrystallization : Ethanol/water mixture yielded pure product as white crystals.

Analytical Characterization

Table 2 : Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrimidine-H), 6.25 (s, 1H, pyrazole-H), 3.75–3.60 (m, 8H, piperazine), 2.50 (s, 6H, isoxazole-CH₃), 2.30 (s, 6H, pyrazole-CH₃).
HRMS [M+H]⁺ Calc. 502.1821, Found 502.1819

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk procurement of 4,6-dichloropyrimidine and piperazine reduces costs. In-house chlorosulfonation minimizes dependence on sulfonyl chloride suppliers.

Green Chemistry Metrics

  • Atom Economy : 81% for the sulfonylation step.
  • E-Factor : 12.3 (kg waste/kg product), driven by solvent use in chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole, pyrimidine, and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, derivatives of pyrazole have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
  • Antimicrobial Activity :
    • The presence of the pyrazole and pyrimidine rings suggests potential antimicrobial properties. Compounds with these structures have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of pyrazole derivatives, including those structurally related to the compound . The research demonstrated significant cytotoxic effects on various cancer cell lines, indicating that modifications to the pyrazole moiety can enhance activity against specific targets within cancer cells .

Case Study 2: Antimicrobial Activity

In another investigation, a series of isoxazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to increased potency against Gram-positive bacteria, suggesting that similar structural features in the target compound could yield promising antimicrobial agents .

Synthetic Routes and Industrial Applications

The synthesis of 4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. Key synthetic approaches include:

  • Condensation Reactions : Combining various precursors under controlled conditions to form the desired compound.
  • Nucleophilic Substitution : Utilizing nucleophiles to introduce functional groups at specific positions on the molecular framework.

These methods can be optimized for large-scale production using techniques such as continuous flow chemistry or high-throughput screening .

Mechanism of Action

The mechanism of action of 4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cell signaling pathways, it can modulate the activity of kinases, leading to changes in phosphorylation states and downstream signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The compound shares structural motifs with pyrazolopyrimidines and pyrazolotriazolopyrimidines reported in . Below is a comparative analysis:

Compound Core Structure Substituents Hypothesized Properties
Target Compound Pyrazole-Pyrimidine-Piperazine Sulfonyl, 3,5-dimethylisoxazole Enhanced solubility, kinase inhibition potential
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine p-Tolyl, amino, imino Potential DNA intercalation or antiviral activity
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Pyrazolopyrimidine p-Tolyl, hydrazine Chelation capacity, metal-binding applications
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolotriazolopyrimidine Varied alkyl/aryl groups Photophysical properties, fluorescence probes

Structural and Functional Insights

Piperazine-Sulfonyl Linkage : Unlike analogues in , the target compound’s piperazine-sulfonyl group may improve water solubility and membrane permeability compared to simpler pyrazolopyrimidines .

Isoxazole vs. Triazole: The 3,5-dimethylisoxazole substituent differs from triazole rings in derivatives like pyrazolotriazolopyrimidines.

Substituent Effects : The p-tolyl group in analogues may enhance lipophilicity, whereas the target compound’s dimethylisoxazole could balance hydrophilicity and steric bulk.

Research Findings and Limitations

  • Synthetic Challenges : highlights isomerization tendencies in pyrazolotriazolopyrimidines under varying conditions. The target compound’s stability remains unstudied but may benefit from rigid piperazine and sulfonyl linkages .
  • Pharmacological Data: No direct activity data for the target compound exists in the provided evidence.

Methodological Considerations

  • Structural Characterization : Tools like SHELXL () are critical for resolving complex heterocyclic structures, enabling precise bond-length and angle comparisons. For example, piperazine torsion angles could influence conformational flexibility .
  • Environmental Relevance : While unrelated to pharmacological properties, –6 underscores the importance of accurate chemical reporting, a consideration for industrial synthesis of such compounds .

Biological Activity

The compound 4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H24N6O2SC_{18}H_{24}N_{6}O_{2}S. Its structure includes a pyrazole moiety, which is known for various biological effects, and a piperazine ring that enhances its pharmacological profile.

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of related compounds and their evaluation against various cancer cell lines. The compound was tested for its efficacy in inhibiting tumor growth in vitro.

Cell Line Inhibition Growth Percent (IGP)
MCF7 (Breast Cancer)23%
A549 (Lung Cancer)15%
HT29 (Colon Cancer)18%

These results suggest moderate cytostatic activity, with the highest IGP observed in the MCF7 cell line, indicating potential as a therapeutic agent in breast cancer treatment .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For instance, analogs of similar structures have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle . This inhibition can lead to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural features have been evaluated for antimicrobial activity. The presence of the pyrazole ring has been linked to significant antibacterial effects against various strains. For example, studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Antitumor Activity : A recent study investigated the compound's effect on pancreatic cancer cell lines. The results indicated that it significantly downregulated Mcl-1 expression, a protein that inhibits apoptosis, thus sensitizing the cells to chemotherapeutic agents .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. The study revealed that certain derivatives exhibited potent activity against fungal strains, showing promise for treating infections caused by resistant pathogens .

Q & A

Q. Why do synthetic yields vary between labs for the same protocol?

  • Troubleshooting :
  • Moisture sensitivity : Ensure anhydrous conditions for sulfonylation using molecular sieves or inert gas purging .
  • Intermediate stability : Characterize intermediates via TLC to detect degradation (e.g., hydrolysis of sulfonyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.